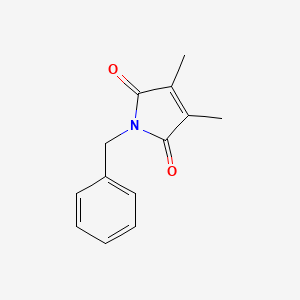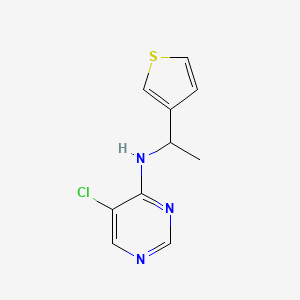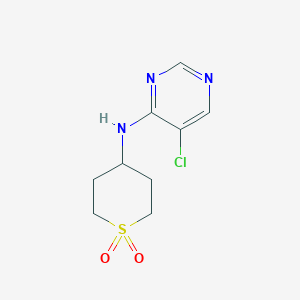
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the indazole family and has a unique chemical structure that makes it suitable for different uses. In
Mécanisme D'action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is still under investigation. However, studies have shown that this compound interacts with specific enzymes and receptors in the body, leading to various physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to have antioxidant activity. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Furthermore, it has been found to affect the expression of certain genes and proteins, leading to various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a unique chemical structure that makes it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research on 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol. One of the most promising areas of research is in the development of new drugs based on this compound. Studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, making it a potential drug candidate for the treatment of various diseases. Furthermore, research on the mechanism of action of this compound can lead to the discovery of new targets for drug development. Other future directions include the exploration of the potential applications of this compound in other fields, such as materials science and catalysis.
In conclusion, this compound is a chemical compound that has shown great potential in various scientific research fields. Its unique chemical structure and properties make it suitable for various applications, including drug development and materials science. Further research on this compound can lead to the discovery of new targets for drug development and the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol involves a series of chemical reactions. The most common method of synthesis involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical transformations to produce the final compound. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has shown great potential in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)indazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(15)4-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORKPSIZAHACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)



![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)


![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)